molecular formula C19H20Cl2N2O2S B15005467 2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B15005467
M. Wt: 411.3 g/mol
InChI Key: GOXIXOPBBUYOMU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core substituted with dichloro groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution on the Benzene Ring: The dichloro substitution on the benzene ring can be achieved through electrophilic aromatic substitution using chlorine gas in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the dichlorobenzene derivative with the indole moiety and a sulfonamide group, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydride reagents.

    Substitution: The dichloro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Nucleophile-substituted benzene derivatives.

Scientific Research Applications

2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to the bioactivity of the indole moiety.

    Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are studied to understand its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with the target sites.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-methylbenzenesulfonamide: Lacks the indole moiety, making it less bioactive.

    N-(2-(1H-indol-3-yl)ethyl)benzenesulfonamide: Similar structure but without the dichloro substitution, affecting its reactivity and bioactivity.

Uniqueness

2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to the combination of the dichloro-substituted benzene ring and the indole moiety, which together confer distinct chemical and biological properties. This combination enhances its potential as a bioactive compound with applications in medicinal chemistry.

Properties

Molecular Formula

C19H20Cl2N2O2S

Molecular Weight

411.3 g/mol

IUPAC Name

2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C19H20Cl2N2O2S/c1-3-13-5-4-6-16-15(12(2)23-19(13)16)9-10-22-26(24,25)18-11-14(20)7-8-17(18)21/h4-8,11,22-23H,3,9-10H2,1-2H3

InChI Key

GOXIXOPBBUYOMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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